molecular formula C10H7BrFNO2 B1450192 6-Bromo-4-fluoroindole-3-acetic acid CAS No. 1227502-64-8

6-Bromo-4-fluoroindole-3-acetic acid

Cat. No.: B1450192
CAS No.: 1227502-64-8
M. Wt: 272.07 g/mol
InChI Key: CDKJSIZCLWGWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-fluoroindole-3-acetic acid is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of bromine and fluorine atoms to the indole nucleus enhances the compound’s chemical properties, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-fluoroindole-3-acetic acid typically involves the halogenation of indole derivatives. One common method is the bromination of indole-3-acetic acid, followed by fluorination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a fluorinating agent such as Selectfluor. The reactions are usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, biocatalytic approaches using engineered microbial cell factories have been explored for the production of halogenated indole derivatives .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoroindole-3-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Electrophilic substitution reactions can introduce other functional groups into the indole nucleus.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6-Bromo-4-fluoroindole-3-acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoroindole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate immune responses to combat infections. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking the bromine and fluorine atoms.

    6-Bromoindole-3-acetic acid: Similar to 6-Bromo-4-fluoroindole-3-acetic acid but without the fluorine atom.

    4-Fluoroindole-3-acetic acid: Similar to this compound but without the bromine atom.

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms, which enhance its chemical reactivity and biological activity. This dual halogenation provides the compound with distinct properties that make it valuable for various scientific and industrial applications.

Properties

IUPAC Name

2-(6-bromo-4-fluoro-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c11-6-2-7(12)10-5(1-9(14)15)4-13-8(10)3-6/h2-4,13H,1H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKJSIZCLWGWJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=C2CC(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-4-fluoroindole-3-acetic acid
Reactant of Route 2
6-Bromo-4-fluoroindole-3-acetic acid
Reactant of Route 3
6-Bromo-4-fluoroindole-3-acetic acid
Reactant of Route 4
6-Bromo-4-fluoroindole-3-acetic acid
Reactant of Route 5
6-Bromo-4-fluoroindole-3-acetic acid
Reactant of Route 6
6-Bromo-4-fluoroindole-3-acetic acid

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